molecular formula C23H24N2O5S B3000660 1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate CAS No. 1021208-44-5

1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate

Cat. No. B3000660
M. Wt: 440.51
InChI Key: KCQOBXYSQDRGSX-UHFFFAOYSA-N
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Description

The compound "1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate" is a chemical entity that appears to be related to the carbazole class of compounds. Carbazoles are a group of aromatic heterocyclic organic compounds with a tricyclic structure, which includes two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is not directly described in the provided papers, but its structure suggests it may have applications in the field of organic chemistry, particularly in the synthesis of complex molecules or as a potential intermediate in pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of related carbazole compounds can be inferred from the provided papers. For instance, the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde results in the formation of a Schiff base, which is a compound with a similar carbazole core to the one . This suggests that the synthesis of the target compound might also involve a condensation reaction, possibly with a sulfonamide and an acetate derivative to introduce the respective functional groups.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often analyzed using various spectroscopic techniques. The papers describe the use of CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy to characterize these compounds . Computational studies, including density functional theory (DFT) calculations, can also be used to predict and analyze the molecular structure, as well as properties like the molecular electrostatic potential and Mulliken charges . These methods would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. The photo-Fries rearrangement of carbazol-2-yl sulfonates is one such reaction, which allows for the introduction of sulfonyl groups into polycyclic aromatic compounds . This reaction is influenced by factors such as irradiation wavelength, solvent polarity, and the presence of oxygen or photosensitizers. The compound of interest contains a sulfonyl group, which could potentially be introduced using a similar method.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can be deduced from their structural analysis. The presence of different functional groups, such as sulfonyl, ethyl, and acetate groups, can influence properties like solubility, melting point, and reactivity. The papers do not directly address the physical properties of the specific compound , but they do provide insights into the characterization of similar compounds, which can be used to infer the properties of the target molecule .

Scientific Research Applications

Genotoxicity and Epigenotoxicity in Cancer Research

Carbazole compounds, including derivatives similar to 1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate, have been studied for their potential as anticancer agents. Research on carbazole-derived molecules, like PK9320 and PK9323, shows that they can have significant effects on genotoxicity and epigenomic properties, making them possible candidates for cancer treatment and research tools (Luparello et al., 2021).

Antimicrobial and Antifungal Applications

Several novel carbazole derivatives have shown promising results in antimicrobial and antifungal applications. For instance, 1-(4-((9H-carbazol-9-yl) methyl)-1H-1,2,3-triazol-1-yl)-3-butoxypropan-2-ol has demonstrated potent antifungal activity against various pathogenic fungal strains, suggesting its potential as a new type of antifungal agent (Rad et al., 2016).

Anti-Tuberculosis Activity

Carbazole derivatives have also been explored for their potential in treating tuberculosis. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed that some compounds have significant antitubercular activity, indicating their potential application in tuberculosis treatment (Kantevari et al., 2011).

Circadian Clock Modulation

Carbazole derivatives, like KL001 and its analogs, have been found to play a role in modulating the circadian clock by stabilizing the clock protein cryptochrome (CRY). This research opens avenues for using these compounds as tools to control circadian rhythms and study circadian biology (Lee et al., 2015).

Synthesis and Analysis in Chemical Research

Carbazole compounds are used in chemical synthesis and analysis. For example, 1-(9H-carbazol-9-yl) propan-2-yl-methanesulfonate (CPMS) has been synthesized and applied in the HPLC determination of fatty acids in traditional Chinese herbs, demonstrating its utility in chemical analysis and chromatography (Zhang et al., 2012).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


properties

IUPAC Name

[1-carbazol-9-yl-3-[furan-2-ylmethyl(methylsulfonyl)amino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17(26)30-19(15-24(31(2,27)28)14-18-8-7-13-29-18)16-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-13,19H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQOBXYSQDRGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate

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